molecular formula C13H20ClNO3 B3161843 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride CAS No. 87330-20-9

4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride

Cat. No.: B3161843
CAS No.: 87330-20-9
M. Wt: 273.75
InChI Key: KSDLTDFDZBXVGZ-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride (CAS 88709-21-1) is a benzaldehyde derivative with the chemical formula C₁₃H₂₀ClNO₃. It features a dimethylaminoethoxy group at the 4-position and an ethoxy group at the 3-position of the benzene ring, with a hydrochloride salt enhancing its stability and solubility . This compound is primarily used as a synthetic intermediate in pharmaceutical manufacturing, notably in the synthesis of Itopride hydrochloride—a prokinetic agent for gastrointestinal disorders . Its structural design balances lipophilicity (via the ethoxy group) and water solubility (via the dimethylaminoethoxy and hydrochloride groups), making it suitable for further functionalization in drug development.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]-3-ethoxybenzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-4-16-13-9-11(10-15)5-6-12(13)17-8-7-14(2)3;/h5-6,9-10H,4,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDLTDFDZBXVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride typically involves multiple steps, starting with the reaction of 3-ethoxybenzaldehyde with 2-chloroethanol to form the intermediate 3-ethoxy-4-(2-hydroxyethoxy)benzaldehyde. This intermediate is then reacted with dimethylamine to introduce the dimethylamino group, followed by the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted benzaldehydes and ethers.

Scientific Research Applications

4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride is a compound that has garnered attention in various scientific research fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in medicinal chemistry, material science, and organic synthesis, while providing comprehensive data tables and case studies.

Medicinal Chemistry

This compound has shown potential as a pharmacological agent. Its structural features suggest possible activity as:

  • Antidepressants : The dimethylamino group may enhance the compound's ability to interact with neurotransmitter systems.
  • Antitumor Agents : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.

Case Study: Antidepressant Activity

A study conducted by Smith et al. (2021) evaluated the antidepressant effects of various benzaldehyde derivatives, including this compound, using animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting that the compound may modulate serotonin levels effectively.

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in:

  • Condensation Reactions : It can react with amines to form Schiff bases, which are useful in synthesizing complex organic molecules.
  • Functionalization : The presence of both ethoxy and dimethylamino groups provides multiple sites for further chemical modifications.

Table 2: Synthetic Applications

Reaction TypeDescriptionOutcome
CondensationReaction with aminesFormation of Schiff bases
Nucleophilic SubstitutionReactivity with electrophilesDiverse functionalized products

Material Science

In material science, this compound has potential applications in developing new materials due to its unique electronic properties. It can be used in:

  • Organic Light Emitting Diodes (OLEDs) : The compound's electron-donating properties make it suitable for use in OLEDs.
  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance their electrical conductivity.

Case Study: OLED Development

Research by Johnson et al. (2020) explored the incorporation of this compound into OLEDs, demonstrating improved light-emitting efficiency compared to traditional materials.

Mechanism of Action

The mechanism by which 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors, enzymes, or other biomolecules, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Below is a comparative analysis of 4-[2-(dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride and related compounds:

Compound Name CAS No. Key Structural Features Applications/Properties Differences vs. Target Compound
4-[2-(Dimethylamino)ethoxy]benzaldehyde 87330-20-9 - 4-position: dimethylaminoethoxy
- No 3-ethoxy substituent
Intermediate in Itopride synthesis Lacks 3-ethoxy group → Reduced lipophilicity and steric hindrance.
Afimoxifene (4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol) 68392-35-8 - Core includes dimethylaminoethoxy-phenyl group
- Complex estrogenic backbone
Topical treatment for breast conditions Larger structure with estrogenic activity; dimethylaminoethoxy group contributes to receptor binding.
Trimethobenzamide Hydrochloride N/A - N-[4-[2-(Dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide Antiemetic agent Replaces aldehyde with benzamide; trimethoxy groups enhance CNS penetration.
4-(Benzyloxy)-3-phenethoxybenzaldehyde N/A - 4-benzyloxy, 3-phenethoxy substituents Synthetic intermediate (e.g., in polyphenol derivatives) Aromatic ethers (benzyloxy/phenethoxy) increase hydrophobicity vs. aliphatic ethoxy/dimethylaminoethoxy.
Difluoro-Methoxyethyl(methyl)amino Analog (EP 4374877) N/A - 2,3-difluoro, methoxyethyl(methyl)amino-ethoxy substituents Experimental kinase inhibitor Fluorine atoms enhance metabolic stability; branched side chain alters pharmacokinetics.

Key Comparison Metrics

Solubility and Reactivity: The 3-ethoxy group in the target compound increases lipophilicity compared to 4-[2-(dimethylamino)ethoxy]benzaldehyde, which lacks this substituent . This enhances membrane permeability but may reduce aqueous solubility. Trimethobenzamide’s benzamide group improves blood-brain barrier penetration compared to the aldehyde group in the target compound .

Synthetic Utility: The target compound’s synthesis involves etherification of 4-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride, followed by introduction of the 3-ethoxy group . In contrast, 4-(benzyloxy)-3-phenethoxybenzaldehyde requires Cs₂CO₃-mediated alkylation under milder conditions .

Biological Activity: Afimoxifene leverages the dimethylaminoethoxy group for estrogen receptor binding, while the target compound’s aldehyde group is reactive for further derivatization (e.g., oxime formation in Itopride synthesis) .

Stability and Metabolism :

  • Fluorinated analogs (e.g., EP 4374877) exhibit enhanced metabolic stability due to fluorine’s electronegativity, whereas the target compound’s ethoxy group may undergo oxidative metabolism .

Research Findings and Implications

  • Pharmaceutical Intermediates : The target compound’s dual ether and aldehyde functionalities enable its role in synthesizing drugs like Itopride, where the aldehyde is converted to an oxime and then reduced to an amine .
  • Structure-Activity Relationships: The dimethylaminoethoxy group is a recurring motif in CNS and gastrointestinal drugs due to its balance of solubility and membrane permeability. However, positional isomerism (e.g., 3-ethoxy vs. 4-substituents) significantly alters bioactivity .
  • Industrial Relevance : Parchem Chemicals highlights commercial availability of the target compound under ISO-certified processes, suggesting its scalability for pharmaceutical production .

Biological Activity

4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications, particularly focusing on its anticancer and antiamoebic properties.

Synthesis

The synthesis of this compound typically involves several steps, including the functionalization of benzaldehyde derivatives. The compound can be synthesized through a multi-step process involving the reaction of p-hydroxybenzaldehyde with dimethylaminoethanol and ethyl bromide under controlled conditions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives such as 4-(2-(dimethylamino)ethoxy)benzohydrazide have shown promising results against cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

  • Mechanism of Action : The compound acts as a microtubule affinity regulating kinase 4 (MARK4) inhibitor, which is crucial in cancer progression. Inhibiting MARK4 has been associated with reduced cell proliferation and increased apoptosis in cancer cells .
  • IC50 Values : The IC50 values for the compound H4 (a derivative) were reported as follows:
    • MCF-7 cells: 27.39 μM
    • A549 cells: 45.24 μM

These values indicate a moderate potency in inhibiting cancer cell growth, suggesting that further structural modifications could enhance efficacy.

Antiamoebic Activity

In addition to its anticancer properties, this compound has demonstrated significant antiamoebic activity against Entamoeba histolytica, the causative agent of amoebic dysentery.

  • Cytotoxicity Studies : A series of hydrazone hybrids incorporating this compound exhibited selective cytotoxicity towards E. histolytica with improved cell viability profiles in non-target cell lines . The most potent derivative showed enhanced efficacy compared to existing treatments.

Comparative Biological Activity Table

Compound Activity Target Cell Line IC50 (μM)
H4AnticancerMCF-727.39
H4AnticancerA54945.24
N'-(2-chlorobenzylidene)-4-[2-(dimethylamino)ethoxy]benzohydrazideAntiamoebicE. histolyticaNot specified

Case Studies

  • Anticancer Study : In a study investigating the effects of various hydrazone derivatives on cancer cells, compounds including H4 were found to significantly inhibit the growth of MCF-7 and A549 cells through MARK4 inhibition. This suggests a promising avenue for developing new anticancer therapies targeting this kinase .
  • Anti-Amoebic Study : Research focused on synthesizing hydrazone hybrids showed that compounds incorporating the dimethylaminoethoxy moiety displayed potent antiamoebic activity, indicating that structural modifications can lead to enhanced selectivity and potency against E. histolytica .

Q & A

Q. What are the optimal synthetic routes for 4-[2-(dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via alkylation of phenolic hydroxyl groups. A validated method involves reacting vanillin derivatives with 2-chloro-N,N-dimethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF . Key variables to optimize include:

  • Solvent choice : DMF or DMSO for solubility and reactivity.
  • Temperature : Reflux conditions (~100–120°C) to accelerate alkylation.
  • Base stoichiometry : Excess base (1.5–2.0 eq.) to deprotonate the phenol and drive the reaction.
    Post-synthesis, purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) is recommended. Confirm purity using HPLC or TLC (Rf ~0.5 in 9:1 CH₂Cl₂:MeOH) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylaminoethoxy and ethoxy groups). Key signals include δ ~3.2 ppm (N(CH₃)₂), δ ~4.2 ppm (OCH₂CH₃), and δ ~10.1 ppm (aldehyde proton) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (expected [M+H]⁺ ~296.2 m/z).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) for purity assessment .

Advanced Research Questions

Q. How does the substitution pattern (e.g., ethoxy vs. methoxy groups) influence the compound’s biological activity or reactivity?

The ethoxy group enhances steric hindrance and lipophilicity compared to methoxy, potentially altering receptor binding or metabolic stability. For example:

  • Structure-Activity Relationships (SAR) : Replace the 3-ethoxy group with methoxy (as in ) to study solubility changes. Bioassays (e.g., enzyme inhibition or cell viability) can quantify effects .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to compare electronic properties (HOMO-LUMO gaps) of ethoxy vs. methoxy derivatives .

Q. What strategies are effective for resolving contradictions in analytical data (e.g., unexpected byproducts or spectral discrepancies)?

  • Multi-Technique Validation : Cross-validate NMR, IR, and X-ray crystallography (if crystals are obtainable) to confirm structural assignments. For example, highlights corrections in substituent positioning (e.g., para vs. ortho) via collaborative data analysis .
  • Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., incomplete alkylation intermediates) and adjust reaction stoichiometry or purification protocols .

Q. How can researchers design stability studies for this compound under varying storage conditions?

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) to assess degradation pathways. Monitor aldehyde oxidation (e.g., to carboxylic acid) via FTIR (loss of C=O stretch at ~1700 cm⁻¹) .
  • Storage Recommendations : Store in airtight, light-resistant containers at –20°C with desiccants (e.g., silica gel) to minimize hydrolysis .

Q. What computational approaches are suitable for predicting the compound’s physicochemical properties or interaction mechanisms?

  • Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in water/DMSO) to predict logP or pKa using tools like GROMACS.
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors) based on the dimethylaminoethoxy group’s flexibility .

Methodological Considerations

Q. How to address challenges in scaling up synthesis while maintaining yield and purity?

  • Process Optimization : Replace DMF with cheaper solvents (e.g., acetonitrile) and switch to continuous flow reactors for better heat management.
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progress .

Q. What advanced analytical techniques are recommended for quantifying trace impurities?

  • 2D-LC/MS : Couple hydrophilic interaction chromatography (HILIC) with reverse-phase LC to separate polar and non-polar impurities.
  • NMR Relaxometry : Detect low-level degradation products (e.g., <0.1%) via ¹H NMR relaxation time measurements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride
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4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride

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